N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide
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Overview
Description
N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. Compounds containing the benzimidazole moiety are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide typically involves the reaction of benzimidazole derivatives with sulfonamide groups. One common method involves the condensation of 1H-benzimidazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
For industrial production, the synthesis process can be scaled up by optimizing reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
N-(1H-benzimidazol-2-yl)-1-phenylmethanesulfonamide: A similar compound with slight structural differences.
N-(1H-benzimidazol-5-yl)-1-phenylmethanesulfonamide: Another derivative with different substitution patterns.
Uniqueness
N-(1H-benzimidazol-6-yl)-1-phenylmethanesulfonamide is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical reactivity compared to other benzimidazole derivatives. Its ability to interact with specific molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C14H13N3O2S |
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Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C14H13N3O2S/c18-20(19,9-11-4-2-1-3-5-11)17-12-6-7-13-14(8-12)16-10-15-13/h1-8,10,17H,9H2,(H,15,16) |
InChI Key |
XOKIPUOFVAXWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
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